Cas no 2172192-53-7 (2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol)

2-Amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol is a specialized organic compound featuring a unique molecular structure combining an amino alcohol backbone with a furan-derived thioether moiety. This configuration imparts potential reactivity and functional versatility, making it valuable in synthetic chemistry applications, particularly in the development of pharmacologically active intermediates or ligands. The presence of both amino and hydroxyl groups enhances its ability to participate in condensation or coordination reactions, while the ethylfuran-thioether segment may contribute to lipophilicity and steric effects. Its structural attributes suggest utility in fine chemical synthesis, where tailored modifications are required for targeted molecular design.
2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol structure
2172192-53-7 structure
商品名:2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol
CAS番号:2172192-53-7
MF:C11H19NO2S
メガワット:229.339061975479
CID:6234934
PubChem ID:165958373

2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol
    • 2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
    • EN300-1290130
    • 2172192-53-7
    • インチ: 1S/C11H19NO2S/c1-2-10-3-4-11(14-10)8-15-6-5-9(12)7-13/h3-4,9,13H,2,5-8,12H2,1H3
    • InChIKey: RJTDSAKYFIAEOV-UHFFFAOYSA-N
    • ほほえんだ: S(CC1=CC=C(CC)O1)CCC(CO)N

計算された属性

  • せいみつぶんしりょう: 229.11365002g/mol
  • どういたいしつりょう: 229.11365002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 7
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 84.7Ų

2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1290130-10.0g
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
10g
$6882.0 2023-05-23
Enamine
EN300-1290130-2.5g
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
2.5g
$3136.0 2023-05-23
Enamine
EN300-1290130-0.1g
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
0.1g
$1408.0 2023-05-23
Enamine
EN300-1290130-500mg
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
500mg
$1357.0 2023-10-01
Enamine
EN300-1290130-5000mg
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
5000mg
$4102.0 2023-10-01
Enamine
EN300-1290130-2500mg
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
2500mg
$2771.0 2023-10-01
Enamine
EN300-1290130-100mg
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
100mg
$1244.0 2023-10-01
Enamine
EN300-1290130-50mg
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
50mg
$1188.0 2023-10-01
Enamine
EN300-1290130-250mg
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
250mg
$1300.0 2023-10-01
Enamine
EN300-1290130-0.25g
2-amino-4-{[(5-ethylfuran-2-yl)methyl]sulfanyl}butan-1-ol
2172192-53-7
0.25g
$1472.0 2023-05-23

2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol 関連文献

2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-olに関する追加情報

Comprehensive Guide to 2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol (CAS No. 2172192-53-7): Properties, Applications, and Market Insights

2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol (CAS No. 2172192-53-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique furan and sulfanyl functional groups, exhibits versatile chemical properties, making it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug development and bioconjugation techniques.

The molecular structure of 2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol includes an amino group and a hydroxyl group, which enhance its reactivity and solubility in polar solvents. Its 5-ethylfuran-2-yl moiety contributes to its stability and potential bioactivity, making it a candidate for studying enzyme inhibitors and receptor modulators. Given the rising demand for small-molecule therapeutics, this compound aligns with current trends in precision medicine and targeted drug delivery.

In the pharmaceutical industry, 2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol is explored for its role in synthesizing heterocyclic compounds, which are crucial in developing antiviral and anti-inflammatory agents. The compound’s sulfanyl group also makes it useful in peptide modification and proteomics research, where thiol-reactive probes are in high demand. Additionally, its potential applications in biomaterials and nanotechnology are being investigated, particularly in drug encapsulation and controlled release systems.

Market trends indicate a growing interest in 2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol due to its compatibility with green chemistry principles. Researchers are optimizing synthetic routes to minimize waste and improve yield, aligning with the global push for sustainable chemical production. Furthermore, its potential in cancer research and neurodegenerative disease studies has sparked collaborations between academic institutions and biotech firms.

From a regulatory standpoint, 2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol is not classified as a hazardous substance, making it easier to handle in laboratory settings. However, proper safety protocols should always be followed, including the use of personal protective equipment (PPE) and fume hoods. The compound’s stability under standard conditions ensures its suitability for long-term storage and transportation.

In conclusion, 2-amino-4-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-ol (CAS No. 2172192-53-7) represents a promising candidate for multiple scientific and industrial applications. Its unique structural features, combined with its potential in drug discovery and biotechnology, position it as a compound of high interest in modern research. As advancements in computational chemistry and high-throughput screening continue, the demand for such specialized molecules is expected to rise, further driving innovation in the field.

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